molecular formula C13H15NO2 B8765308 2-(cyclohexylideneamino)benzoic Acid CAS No. 60054-57-1

2-(cyclohexylideneamino)benzoic Acid

Cat. No.: B8765308
CAS No.: 60054-57-1
M. Wt: 217.26 g/mol
InChI Key: WBBFFYZFRHFDIR-UHFFFAOYSA-N
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Description

2-(Cyclohexylideneamino)benzoic acid is a substituted benzoic acid derivative featuring a cyclohexylideneamino group at the 2-position of the aromatic ring. Its synthesis likely involves condensation of 2-aminobenzoic acid with cyclohexanone, forming the imine linkage. The benzoic acid moiety enables hydrogen bonding and coordination, while the cyclohexylideneamino group may influence solubility, conformational rigidity, and intermolecular interactions .

Properties

CAS No.

60054-57-1

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

2-(cyclohexylideneamino)benzoic acid

InChI

InChI=1S/C13H15NO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-9H,1-3,6-7H2,(H,15,16)

InChI Key

WBBFFYZFRHFDIR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NC2=CC=CC=C2C(=O)O)CC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include 2-benzoylbenzoic acid and its derivatives (e.g., 2-(4-methylbenzoyl)benzoic acid, 2-(4-methoxybenzoyl)benzoic acid). These compounds share the benzoic acid core but differ in the 2-position substituent:

Compound Substituent at 2-Position Key Features
2-(Cyclohexylideneamino)benzoic acid Cyclohexylideneamino (cyclic imine) Steric bulk, potential for N–H hydrogen bonding, conformational rigidity
2-Benzoylbenzoic acid Benzoyl (aromatic ketone) Planar structure, electron-withdrawing effect, π-π stacking capability
2-(4-Methylbenzoyl)benzoic acid 4-Methylbenzoyl Electron-donating methyl group, enhanced lipophilicity
2-(4-Methoxybenzoyl)benzoic acid 4-Methoxybenzoyl Strong electron-donating methoxy group, altered electronic properties

Crystallographic and Hydrogen-Bonding Patterns

  • This compound: Hypothetically, the amino group can form N–H⋯O hydrogen bonds with the benzoic acid’s carboxylate, while the cyclohexane ring may engage in C–H⋯π interactions.
  • 2-(2-Ethoxy-2-oxoacetamido)benzoic acid (): Forms chains via O–H⋯O and C–H⋯O bonds parallel to the [111] direction.
  • 2-Benzoylbenzoic acid derivatives (): Predominantly interact through O–H⋯O and π-π stacking due to planar benzoyl groups.

Graph set analysis () indicates that hydrogen-bonding motifs (e.g., chains, dimers) depend on substituent flexibility and donor/acceptor capacity. The cyclohexylideneamino group’s rigidity may favor specific packing modes distinct from linear or planar analogues .

Physicochemical Properties

  • Lipophilicity: The cyclohexylideneamino group likely increases logP compared to benzoyl derivatives, enhancing membrane permeability but reducing aqueous solubility.
  • Thermal Stability : Steric shielding from the cyclohexane ring may improve thermal stability relative to methoxy-substituted analogues.

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